molecular formula C18H11ClF3N5S B2863600 4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine CAS No. 1207031-44-4

4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2863600
CAS No.: 1207031-44-4
M. Wt: 421.83
InChI Key: LAPACLYDSPILMB-UHFFFAOYSA-N
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Description

4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H11ClF3N5S and its molecular weight is 421.83. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as 4-(4-(3-chlorophenyl)thiazol-2-yl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine, is a derivative of thiazole . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

Thiazole derivatives are known to interact with various biological targets due to their diverse biological activities

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives , it can be inferred that multiple biochemical pathways could be affected, leading to downstream effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.

Result of Action

Given the diverse biological activities of thiazole derivatives , it can be inferred that the compound could have various effects at the molecular and cellular levels, depending on its specific targets and mode of action.

Properties

IUPAC Name

5-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3N5S/c19-12-5-1-3-10(7-12)14-9-28-17(24-14)15-16(23)27(26-25-15)13-6-2-4-11(8-13)18(20,21)22/h1-9H,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPACLYDSPILMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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